Phthalazin-6-amine hydrochloride

Medicinal Chemistry Scaffold Optimization Building Block Selection

Phthalazin-6-amine hydrochloride (CAS 2064122-16-1) is a nitrogen-containing bicyclic heterocyclic compound consisting of a phthalazine core with a primary amine substituent at the 6-position, presented as the hydrochloride salt for enhanced aqueous solubility and handling convenience. With molecular formula C8H8ClN3 and molecular weight 181.62 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry, particularly as a key intermediate for constructing phthalazine-based inhibitors targeting poly(ADP-ribose) polymerase (PARP) enzymes, p38 MAP kinase, and benzodiazepine receptor ligands.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B13024545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalazin-6-amine hydrochloride
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC2=CN=NC=C2C=C1N.Cl
InChIInChI=1S/C8H7N3.ClH/c9-8-2-1-6-4-10-11-5-7(6)3-8;/h1-5H,9H2;1H
InChIKeyLOMBLZNIVHKAET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phthalazin-6-amine Hydrochloride: A Privileged Phthalazine Scaffold for PARP-Focused and Kinase-Targeted Drug Discovery Programs


Phthalazin-6-amine hydrochloride (CAS 2064122-16-1) is a nitrogen-containing bicyclic heterocyclic compound consisting of a phthalazine core with a primary amine substituent at the 6-position, presented as the hydrochloride salt for enhanced aqueous solubility and handling convenience. With molecular formula C8H8ClN3 and molecular weight 181.62 g/mol, this compound serves as a versatile synthetic building block in medicinal chemistry, particularly as a key intermediate for constructing phthalazine-based inhibitors targeting poly(ADP-ribose) polymerase (PARP) enzymes, p38 MAP kinase, and benzodiazepine receptor ligands [1]. The phthalazine scaffold is recognized as a privileged structure in drug discovery, with derivatives including the FDA-approved PARP inhibitors Olaparib and Talazoparib demonstrating its pharmaceutical relevance [2].

Why Phthalazin-6-amine Hydrochloride Cannot Be Substituted with Unsubstituted Phthalazine or Alternative Heterocyclic Cores in SAR-Critical Programs


The 6-amino substituent on the phthalazine core is structurally non-negotiable for establishing key pharmacophoric interactions in multiple validated target classes. Unsubstituted phthalazine (C8H6N2, MW 130.15) lacks the hydrogen bond donor capability of the primary amine at position 6, which is essential for forming critical contacts with active site residues in PARP enzymes, p38 MAP kinase, and benzodiazepine receptors [1][2]. Alternative heterocyclic scaffolds such as quinazoline, cinnoline, or phthalazinone differ in nitrogen atom positioning, ring electronics, and hydrogen-bonding capacity, leading to divergent binding modes and selectivity profiles. For instance, the phthalazine scaffold provides a distinct spatial orientation of the N2 and N3 nitrogen atoms compared to quinazoline, enabling unique interactions with the gatekeeper pocket in p38α MAP kinase and the nicotinamide-binding site in PARP enzymes that cannot be replicated by alternative cores [3][4]. Therefore, substitution with unmodified phthalazine or structurally adjacent heterocycles introduces binding mode alterations that compromise potency and selectivity in established SAR series.

Quantitative Differentiation Evidence for Phthalazin-6-amine Hydrochloride Relative to Comparator Building Blocks


Physicochemical Differentiation: Phthalazin-6-amine vs. Unsubstituted Phthalazine — Hydrogen Bond Donor Capacity and Synthetic Versatility

Phthalazin-6-amine hydrochloride possesses one hydrogen bond donor (the primary amine at position 6) and three hydrogen bond acceptors (the three phthalazine ring nitrogens), with zero rotatable bonds. In contrast, the parent compound phthalazine (CAS 253-52-1) lacks the 6-amino substituent entirely, possessing zero hydrogen bond donors and only two hydrogen bond acceptors [1][2]. This structural difference fundamentally alters the compound's capacity for intermolecular interactions. The hydrochloride salt form (MW 181.62 g/mol) further enhances water solubility compared to the free base (MW 145.16 g/mol), improving handling and formulation flexibility for downstream synthetic applications [3].

Medicinal Chemistry Scaffold Optimization Building Block Selection

Derived Pharmacological Differentiation: Tetrazolophthalazine-6-amine Derivative Demonstrates Superior Anticonvulsant Potency vs. Carbamazepine

A derivative synthesized from the phthalazin-6-amine scaffold, specifically N-(4-bromophenyl)tetrazolo[5,1-a]phthalazin-6-amine (compound 7a), exhibited a median effective dose (ED50) of 5.89 mg/kg in the maximal electroshock (MES) test following intraperitoneal administration in mice. This potency surpasses that of the reference anticonvulsant drug carbamazepine in the same assay model [1][2]. The phthalazin-6-amine core provides the essential 6-amino functionality for constructing the fused tetrazolo ring system, which is critical for anticonvulsant activity.

Anticonvulsant CNS Drug Discovery In Vivo Pharmacology

Derived Pharmacological Differentiation: Triazolophthalazine-6-amine Derivative Exhibits Selective Anxiolytic Profile Distinct from Diazepam

Compound 80, N,N-bis(2-methoxyethyl)-3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-a]phthalazin-6-amine, synthesized from the phthalazin-6-amine scaffold, displaced diazepam from rat brain benzodiazepine binding sites with Ki values comparable to reference benzodiazepines [1]. Critically, unlike diazepam, compound 80 was inactive in counteracting strychnine-induced convulsions (mouse) and maximal electroshock-induced convulsions (mouse), and showed no activity in the aggressive monkey model. This differential pharmacological profile indicates selective anxiolytic activity without the broader sedative and anticonvulsant effects characteristic of classical benzodiazepines [1].

Anxiolytic Benzodiazepine Receptor Behavioral Pharmacology

Synthetic Utility Differentiation: Phthalazin-6-amine as a Key Intermediate for Privileged p38 MAP Kinase Inhibitor Scaffolds

Structure-activity relationship (SAR) studies on phthalazine-based p38 MAP kinase inhibitors identified compound 16 as a potent, orally bioavailable, and highly selective inhibitor. Oral dosing of compound 16 at 0.03 mg/kg in rats 1 hour prior to LPS challenge produced a >50% decrease in TNFα production [1][2]. The phthalazin-6-amine scaffold provides the core 6-amino functionality for constructing the 6-yl linked inhibitors that occupy the hydrophobic gatekeeper pocket of p38α MAP kinase, establishing close contact with Ala157 and enabling a residue flip with Gly110. This binding mode, confirmed by X-ray crystallography (PDB 3DS6), is distinct from that of quinazoline-based p38 inhibitors and contributes to the observed kinase selectivity [3].

Kinase Inhibitor p38 MAPK Structure-Based Drug Design

Derived Pharmacological Differentiation: Phthalazinone-Thiosemicarbazone Hybrid Demonstrates Selective PARP-1 Inhibition with 88-Fold Selectivity over PARP-2

The phthalazinone core, which is synthetically accessible from phthalazin-6-amine via oxidation, serves as the foundation for dual PARP-1 and TOPO-I inhibitors. Compound 6c, a phthalazinone-thiosemicarbazone hybrid, exhibited PARP-1 inhibition with an IC50 of 32.2 ± 3.26 nM and demonstrated 88-fold selectivity over PARP-2 (IC50 = 2844 ± 111 nM). Additionally, 6c inhibited TOPO-I with an IC50 of 46.2 ± 3.3 nM, surpassing camptothecin by 11-fold [1][2]. This selectivity profile addresses a key limitation of clinical PARP inhibitors, which often exhibit hematological toxicities due to concurrent PARP-2 inhibition [1]. The phthalazin-6-amine scaffold provides the essential nitrogen framework that, upon oxidation to phthalazinone, enables this selective inhibition profile.

PARP Inhibitor Cancer Therapy DNA Repair

Validated Application Scenarios for Phthalazin-6-amine Hydrochloride in Drug Discovery and Chemical Biology


Synthesis of PARP-1/10 Selective Inhibitors for Oncology Research Programs

Phthalazin-6-amine hydrochloride serves as the optimal starting material for constructing phthalazinone-based PARP inhibitors with isoform selectivity. Following oxidation to the phthalazinone core, derivatives can achieve up to 75-fold selectivity for PARP10 over PARP15 (IC50 as low as 19 nM for PARP10) [1][2], or 88-fold selectivity for PARP-1 over PARP-2 (PARP-1 IC50 = 32.2 nM) [3]. This selectivity addresses the hematological toxicity liabilities associated with equipotent PARP-1/2 inhibition in clinical candidates. The 6-amino position enables subsequent derivatization to introduce substituents that occupy the nicotinamide pocket and modulate selectivity profiles.

Development of p38α MAP Kinase Inhibitors with Oral Bioavailability and Confirmed Target Engagement

The phthalazin-6-amine scaffold has been crystallographically validated to occupy the hydrophobic gatekeeper pocket of p38α MAP kinase, establishing close contacts with Ala157 and enabling a residue flip with Gly110 [4][5]. Derivatives synthesized from this scaffold, such as compound 16, demonstrate oral efficacy at 0.03 mg/kg in suppressing TNFα production in rat LPS challenge models (>50% reduction) [4]. The hydrochloride salt form facilitates aqueous solubility during synthesis and formulation development. This scaffold provides a structurally characterized alternative to quinazoline-based p38 inhibitors.

Construction of Selective Anxiolytic Candidates with Reduced Off-Target Sedation Liability

Derivatization of the phthalazin-6-amine core to 6-(alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines yields benzodiazepine receptor ligands that displace diazepam with comparable Ki values but exhibit a differentiated behavioral pharmacology profile [6][7]. Unlike diazepam, compound 80 shows no activity in strychnine-induced convulsion, maximal electroshock, or aggressive monkey models, indicating selective anxiolytic activity without broad sedative or anticonvulsant effects [6]. This scaffold offers a pathway to anxiolytic candidates with potentially improved tolerability.

Anticonvulsant Lead Optimization Using Tetrazolophthalazine-6-amine Scaffolds

The phthalazin-6-amine core enables construction of tetrazolo[5,1-a]phthalazin-6-amine derivatives with anticonvulsant potency superior to carbamazepine in maximal electroshock models (ED50 = 5.89 mg/kg for compound 7a) [8]. The 6-amino position provides the essential attachment point for constructing the fused tetrazolo ring system. This scaffold represents a validated starting point for anticonvulsant lead optimization programs targeting treatment-resistant epilepsy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phthalazin-6-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.